4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-YL)benzenesulfonamide
CAS No.: 374632-71-0
Cat. No.: VC14470773
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374632-71-0 |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N,4-dimethyl-N-(2-phenylpyrazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17N3O2S/c1-14-8-10-16(11-9-14)23(21,22)19(2)17-12-13-18-20(17)15-6-4-3-5-7-15/h3-13H,1-2H3 |
| Standard InChI Key | KRHPBWNETCEFGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NN2C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a benzenesulfonamide core substituted with a methyl group at the para position and an N-methyl-N-(2-phenylpyrazol-3-yl) moiety. The pyrazole ring is attached to a phenyl group, creating a planar aromatic system that influences its electronic properties.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N,4-dimethyl-N-(2-phenylpyrazol-3-yl)benzenesulfonamide |
| Molecular Formula | C₁₇H₁₇N₃O₂S |
| Molecular Weight | 327.4 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=NN2C3=CC=CC=C3 |
| InChIKey | KRHPBWNETCEFGS-UHFFFAOYSA-N |
The crystal structure remains unresolved, but computational models predict a twisted conformation between the sulfonamide and pyrazole groups, which may affect substrate binding in enzymatic interactions.
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 7.48–7.31 (m, 5H, aromatic), δ 5.40–5.27 (m, 1H, pyrazole), and δ 2.42 (s, 3H, methyl) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 328.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with methylamine yields N-methyl-4-methylbenzenesulfonamide.
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N-Alkylation: Coupling the sulfonamide with 3-bromo-2-phenylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) introduces the pyrazole moiety.
Alternative methods include electrochemical α-tetrahydrofuranylation of sulfonamides, though this approach remains exploratory for arylpyrazole derivatives .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Sulfonylation | SOCl₂, CH₃NH₂ | 0–25°C | 78 |
| N-Alkylation | 3-Bromo-2-phenylpyrazole | 80°C | 65 |
Biological Activity and Mechanism
Enzyme Inhibition
4-Methyl-N-methyl-N-(2-phenyl-2H-pyrazol-3-yl)benzenesulfonamide demonstrates inhibitory activity against cytochrome P450 2C18 (IC₅₀ = 1.2 μM). Molecular docking studies suggest the sulfonamide group coordinates with the heme iron, while the pyrazole ring occupies a hydrophobic pocket adjacent to the active site .
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization at three positions:
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Sulfonamide Methyl Group: Replacement with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability.
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Pyrazole Ring: Substitution with halogens improves target binding affinity.
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N-Methyl Group: Removal reduces cytotoxicity while maintaining potency.
Patent Landscape
As of 2024, six patents describe benzenesulfonamide-pyrazole hybrids for treating inflammatory disorders and oncology indications. Key claims emphasize their use as PD-1/PD-L1 interaction inhibitors and COX-2 selective antagonists.
Future Research Directions
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Structural Elucidation: X-ray crystallography to resolve binding modes with CYP450 isoforms.
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In Vivo Studies: Pharmacokinetic profiling in murine models to assess bioavailability.
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Therapeutic Expansion: Exploration in neurodegenerative diseases, leveraging sulfonamide-mediated carbonic anhydrase inhibition.
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